Comparative Cytotoxicity in Cancer Cell Lines: 4-(3-Ethoxyphenoxy)piperidine vs. Bleomycin
In a comparative in vitro study, 4-(3-Ethoxyphenoxy)piperidine exhibited a lower IC50 value than the reference chemotherapeutic agent Bleomycin against a specific cancer cell line . This quantitative difference indicates a stronger cytotoxic effect, suggesting the compound may warrant further investigation as an anticancer lead, potentially offering a higher potency at lower concentrations compared to this established drug .
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 µM |
| Comparator Or Baseline | Bleomycin: IC50 = 30 µM |
| Quantified Difference | 5 µM lower IC50 for target compound (17% reduction) |
| Conditions | In vitro cell viability assay; specific cell line not disclosed in the source. |
Why This Matters
Demonstrates a quantifiable, albeit moderate, improvement in cytotoxic potency over a known chemotherapeutic, providing a clear, data-driven justification for its selection in cancer research applications.
